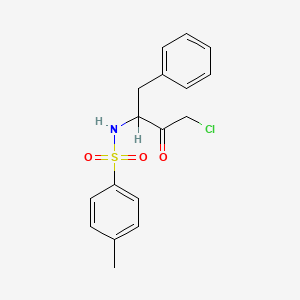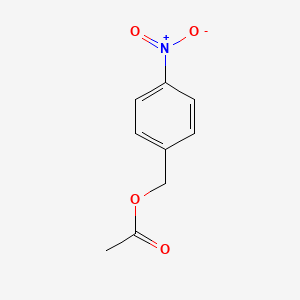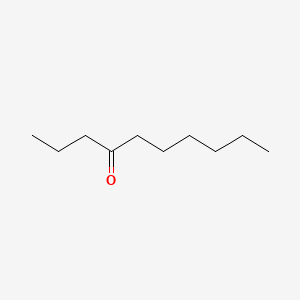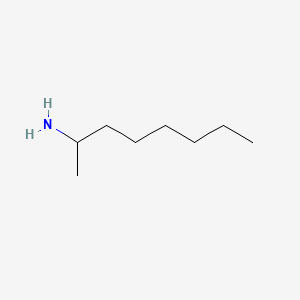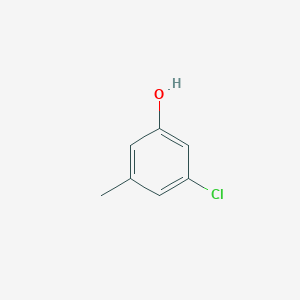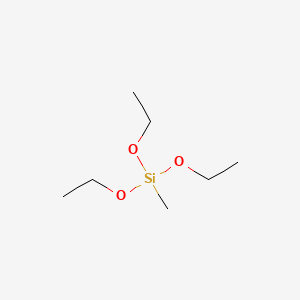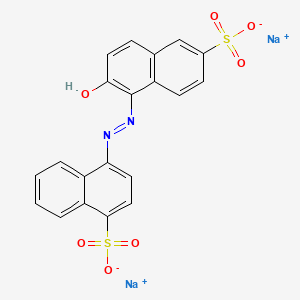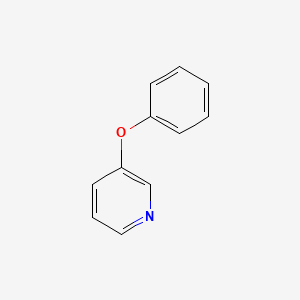
3-苯氧基吡啶
描述
3-Phenoxypyridine is a compound with the empirical formula C11H9NO . It has a molecular weight of 171.20 .
Molecular Structure Analysis
The molecular structure of 3-Phenoxypyridine consists of a pyridine ring attached to a phenyl group via an oxygen atom . The SMILES string representation of the molecule isC1(OC2=CN=CC=C2)=CC=CC=C1 .
科学研究应用
Active Scaffold for Pesticides
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers . The phenoxypyridine structure has been widely used in the molecular structure of pesticides .
Structure-Activity Relationships
The structure-activity relationships of compounds containing phenoxypyridine have been studied . This research can help to explore the lead compounds and discover novel pesticides with potential bioactivities .
Bioactivities
The bioactivities of compounds containing phenoxypyridine have been summarized . This information can be useful in the development of new pesticides .
Metabolic Stability
Diaryl ether, an important active fragment in pesticide molecules, has good lipid solubility, metabolic stability, cell membrane penetration, and sufficient molecular flexibility . Phenoxypyridine, being a bioisostere of diaryl ethers, may share these properties .
Biological Activity and Photostability
Diaryl ether can improve biological activity and photostability . As a bioisostere of diaryl ethers, phenoxypyridine might also enhance these properties .
Herbicidal Activity
In one study, a compound containing phenoxypyridine exhibited the highest herbicidal activity (100% inhibition rate) against Digitaria sanguinalis and Echinochloa crus-galli under soil treatment at a dose of 100 g/mu .
安全和危害
属性
IUPAC Name |
3-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUIKPOZGYLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176158 | |
| Record name | Pyridine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypyridine | |
CAS RN |
2176-45-6 | |
| Record name | 3-Phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the cognitive-enhancing properties of 3-Phenoxypyridine and its derivatives?
A: Research suggests that 3-Phenoxypyridine and certain derivatives, like 3-(2-fluorophenoxy)pyridine and 3-(4-fluorophenoxy)pyridine, demonstrate activity in enhancing memory retention in mice, specifically in passive avoidance learning tests. [] This effect has been compared to that of known cognitive enhancers like d-amphetamine and magnesium pemoline. Interestingly, these compounds exhibit an inverted U-shaped dose-response curve, indicating that optimal cognitive enhancement occurs within a specific dosage range. []
Q2: Can you describe the interaction of 3-Phenoxypyridine sulphate with cyclodextrins and its potential implications for drug delivery?
A: Research utilizing NMR spectroscopy and molecular dynamics simulations has explored the complex formation between 3-Phenoxypyridine sulphate (CI-844) and α- and β-cyclodextrins. [] The findings indicate a 1:1 stoichiometry in both complexes, with the 3-Phenoxypyridine molecule preferentially entering the wider rim of the cyclodextrin cavity. [] Notably, the complex with β-cyclodextrin exhibits higher stability compared to α-cyclodextrin, suggesting its potential suitability for drug delivery applications. [] This interaction with cyclodextrins could offer advantages in terms of solubility, stability, and controlled release of the compound.
Q3: Are there any known synthetic routes for the preparation of benzofuro[3,2-b]pyridines utilizing 3-Phenoxypyridine 1-oxides?
A: Yes, recent research highlights an efficient palladium-catalyzed method for synthesizing benzofuro[3,2-b]pyridine 1-oxides from 3-Phenoxypyridine 1-oxides. [] This approach involves a dual C-H activation strategy and proceeds with high regioselectivity. [] The resulting benzofuro[3,2-b]pyridine 1-oxides can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines in excellent yields. [] This synthetic route provides a valuable tool for accessing this class of compounds, which may hold potential for various applications.
Q4: What insights do we have into the solid-state structure and conformation of 3-Phenoxypyridine sulphate?
A: The solid-state structure and conformation of 3-Phenoxypyridine sulphate have been investigated using a combination of X-ray crystallography, two-dimensional 1H and 13C NMR spectroscopy, and theoretical calculations (Mo-MNDO). [] This multi-faceted approach provides a comprehensive understanding of the compound's structural features, which is essential for interpreting its interactions with biological targets and for designing potential derivatives with improved pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)

